molecular formula C16H26O2 B017680 5-(Adamant-1-yl-methoxy)pentanal CAS No. 202577-32-0

5-(Adamant-1-yl-methoxy)pentanal

Cat. No. B017680
M. Wt: 250.38 g/mol
InChI Key: RKOWZXQOTUDIQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Adamant-1-yl-methoxy)pentanal involves multi-step chemical reactions starting from basic precursors. A notable example is the large-scale synthesis of glucosylceramide synthase inhibitor N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin methanesulfonic acid salt (AMP-DNM), where 5-(adamantan-1-yl-methoxy)-pentanal is synthesized from 1,5-pentanediol through a five-step process with an overall yield of 45% (Wennekes et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of adamantyl derivatives, including 5-(Adamant-1-yl-methoxy)pentanal, is crucial for understanding their chemical behavior. Crystallographic studies provide insights into their 3D arrangements and interactions within the crystal lattice. For instance, the adamantyl derivative C21H27N3OS exhibits a terminal methoxyethyl unit with disordered orientations, indicating the flexibility and complexity of its molecular structure (El-Emam et al., 2012).

Chemical Reactions and Properties

5-(Adamant-1-yl-methoxy)pentanal's chemical properties are influenced by the adamantyl group, known for its stability and resistance to chemical reactions. The compound's involvement in synthesis reactions, such as the formation of glucosylceramide synthase inhibitors, showcases its reactivity and functional applicability in creating biologically relevant molecules.

Physical Properties Analysis

The physical properties of 5-(Adamant-1-yl-methoxy)pentanal, such as solubility, melting point, and boiling point, are dictated by its molecular structure. The adamantyl group contributes to its hydrophobic character, affecting its solubility in organic solvents and water.

Chemical Properties Analysis

The chemical stability of 5-(Adamant-1-yl-methoxy)pentanal is a significant property, with the adamantyl moiety providing a robust framework resistant to oxidative and reductive conditions. Its reactivity with other chemical entities, particularly in synthesizing complex molecules like AMP-DNM, demonstrates its versatility and utility in chemical synthesis.

For further exploration and detailed insights into the synthesis, structure, and properties of 5-(Adamant-1-yl-methoxy)pentanal and related compounds, the following references provide comprehensive information:

  • Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (Wennekes et al., 2008).
  • 5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole: Molecular Structure Analysis (El-Emam et al., 2012).

properties

IUPAC Name

5-(1-adamantylmethoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOWZXQOTUDIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582952
Record name 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Adamant-1-yl-methoxy)pentanal

CAS RN

202577-32-0
Record name 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202577-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the appropriate acetal 5, 6, (0.2 mmol) in 3 ml acetone and 1 ml 5% HCl was stirred at rt for 1h. Evaporation of the acetone, extraction of the residue with ether (3×7ml), drying on Na2SO4 and evaporation yielded the aldehyde (quant.) used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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